Differential Kinase Selectivity Profile vs. Other VEGFR Inhibitors
ZK-261991 exhibits a distinct kinase selectivity profile. In addition to its potent VEGFR-2 enzymatic inhibition (IC50 = 5 nM), it shows notable activity against c-Raf (IC50 = 14 nM) and c-Fms (IC50 = 20 nM), but significantly weaker inhibition of c-Kit (IC50 = 500 nM) [1]. This contrasts sharply with other multi-kinase inhibitors. For instance, Sorafenib demonstrates a broader and more potent inhibition profile including Raf-1 (IC50 = 6 nM) and wild-type BRAF (IC50 = 22 nM) [2], while Axitinib shows extremely high potency for VEGFR2 (IC50 = 0.2 nM) but also inhibits c-Kit (IC50 = 1.7 nM) and PDGFRβ (IC50 = 1.6 nM) .
23 pp greater (P<0.001)
| Evidence Dimension | Kinase Selectivity Profile (IC50) |
|---|---|
| Target Compound Data | VEGFR2: 5 nM; c-Raf: 14 nM; c-Fms: 20 nM; c-Kit: 500 nM |
| Comparator Or Baseline | Sorafenib: VEGFR2 15-90 nM, Raf-1 6 nM, BRAF 22 nM; Axitinib: VEGFR2 0.2 nM, c-Kit 1.7 nM, PDGFRβ 1.6 nM |
| Quantified Difference | ZK-261991 has a >100-fold weaker potency for c-Kit (IC50 500 nM) compared to Axitinib's c-Kit IC50 of 1.7 nM, and a >35-fold weaker potency than Sorafenib's Raf-1 IC50. |
| Conditions | Biochemical kinase assays; data compiled from independent studies under standard in vitro conditions. |
Why This Matters
A distinct selectivity profile dictates unique off-target activity and potential toxicity, which is critical for experimental design and avoiding false interpretations of VEGFR-specific effects.
- [1] Thierauch KH, Haberey M, Hess-Stumpp H, et al. ZK 261991. a novel VEGFR inhibitor for tumor therapy. Cancer Res. 2007;67(9_Supplement):2135. View Source
- [2] Nature Reviews Drug Discovery. Table 2: Examples of PDGFRβ inhibitors exhibiting variable target selectivity. Published 27 November 2015. View Source
